10-Phenyldecyl isothiocyanate

Vue d'ensemble

Description

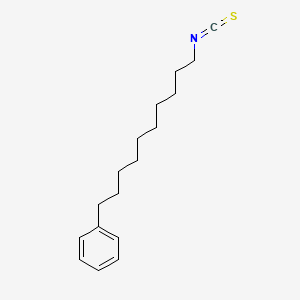

10-Phenyldecyl isothiocyanate is an organic compound with the molecular formula C17H25NS. It belongs to the class of isothiocyanates, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound features a phenyl group attached to a decyl chain, which is further connected to an isothiocyanate group.

Mécanisme D'action

Target of Action

10-Phenyldecyl isothiocyanate, like other isothiocyanates, interacts with a variety of intracellular targets. These targets include cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The compound’s primary targets are associated with the inhibitory potency against lung tumorigenesis .

Mode of Action

This compound interacts with its targets, leading to various changes in cellular processes. It inhibits the metabolism of procarcinogens to form carcinogens and increases carcinogen elimination . The compound’s interaction with its targets results in the modulation of cell cycle regulators, induction of apoptosis, and inhibition of metastasis .

Biochemical Pathways

This compound affects several biochemical pathways. It induces the activation of NF-E2-related factor-2 (Nrf2), leading to the induction of phase II enzymes . This compound also inhibits the metabolism of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is associated with lung tumorigenesis .

Pharmacokinetics

The pharmacokinetics of this compound involves linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . Its metabolism involves the mercapturic acid pathway, which includes conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation . These properties impact the compound’s bioavailability and its overall effectiveness.

Result of Action

The action of this compound results in molecular and cellular effects that contribute to its chemopreventive potential. It exhibits strong inhibitory effects against lung tumorigenesis . At certain doses, it has been found to be a stronger inhibitor than other tested isothiocyanates .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s inhibitory potency against lung tumorigenesis is correlated with its partition coefficients (log P) and the pseudo first order rate constants for the reaction of isothiocyanates toward glutathione (k obs) . This suggests that the compound’s action can be influenced by factors such as the presence of glutathione in the environment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 10-Phenyldecyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with thiophosgene or its derivatives. Another method includes the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases . This reaction is typically carried out under moderate heating (around 40°C) and can be optimized for sustainability by using benign solvents such as Cyrene™ or γ-butyrolactone .

Industrial Production Methods: Industrial production of this compound often involves the use of thiophosgene due to its efficiency in converting primary amines to isothiocyanates. due to the toxic nature of thiophosgene, alternative methods using less hazardous reagents are being explored .

Analyse Des Réactions Chimiques

Types of Reactions: 10-Phenyldecyl isothiocyanate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted products depending on the nucleophile used.

Applications De Recherche Scientifique

10-Phenyldecyl isothiocyanate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of thioureas and heterocyclic compounds.

Biology: It has been studied for its potential as an inhibitor of lung tumorigenesis.

Medicine: Research has shown its potential anticancer, anti-inflammatory, and antimicrobial properties.

Industry: It is used in the production of agrochemicals and as a reagent in bioconjugate chemistry.

Comparaison Avec Des Composés Similaires

- Phenethyl isothiocyanate

- Allyl isothiocyanate

- Sulforaphane

Comparison: 10-Phenyldecyl isothiocyanate is unique due to its longer alkyl chain and phenyl group, which can influence its biological activity and chemical reactivity. Compared to phenethyl isothiocyanate and allyl isothiocyanate, it has shown higher potency in certain biological assays . Sulforaphane, another well-known isothiocyanate, is primarily studied for its chemopreventive properties, whereas this compound has broader applications in both chemistry and biology .

Activité Biologique

10-Phenyldecyl isothiocyanate (PDITC) is a synthetic compound belonging to the isothiocyanate family, characterized by its unique structure comprising a phenyl group attached to a decyl chain. This compound has garnered attention in the scientific community due to its diverse biological activities, particularly in cancer prevention and antimicrobial applications. This article provides a comprehensive overview of the biological activity of PDITC, highlighting its mechanisms of action, pharmacokinetics, and comparative efficacy with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₂₅NS

- Molecular Weight : 285.45 g/mol

- Functional Group : Isothiocyanate (-N=C=S)

The presence of both aliphatic and aromatic characteristics in PDITC contributes to its unique biological properties, making it a subject of interest for further research.

PDITC exhibits several mechanisms through which it exerts its biological effects:

-

Inhibition of Carcinogenesis :

- PDITC has been shown to inhibit lung tumorigenesis in experimental models. It acts by interacting with cytochrome P450 enzymes, which are crucial in the metabolism of procarcinogens, thereby reducing the formation of carcinogenic compounds.

- The compound also induces apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, including breast, lung, and colon cancers.

-

Activation of Antioxidant Pathways :

- PDITC activates the Nrf2 pathway, leading to the induction of phase II detoxifying enzymes that help protect cells from oxidative stress and damage.

-

Antimicrobial Activity :

- Preliminary studies indicate that PDITC exhibits antimicrobial properties against various bacteria, fungi, and viruses, suggesting potential applications in developing new disinfectants or antimicrobial agents.

Pharmacokinetics

The pharmacokinetic profile of PDITC includes:

- Absorption : The compound follows linear and first-order absorption kinetics.

- Protein Binding : High protein binding capacity.

- Tissue Distribution : Capacity-limited distribution across tissues.

These properties influence the compound's bioavailability and efficacy in biological systems.

Comparative Efficacy

A comparative analysis of PDITC with other isothiocyanates reveals its unique potency:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Aromatic | Cancer chemopreventive | Longer carbon chain enhances activity |

| Phenethyl Isothiocyanate | Aromatic | Anticancer | Derived from glucosinolates |

| Allyl Isothiocyanate | Aliphatic | Antimicrobial | Commonly found in mustard |

| Sulforaphane | Aromatic | Antioxidant | Found in cruciferous vegetables |

PDITC's longer alkyl chain and phenyl substitution may enhance its solubility and interactions compared to shorter-chain isothiocyanates.

Case Studies

-

Lung Cancer Prevention Study :

A study demonstrated that dietary inclusion of PDITC significantly suppressed lung adenocarcinoma formation in A/J mice models. Mice treated with varying concentrations of PDITC showed a marked reduction in tumor incidence compared to controls . -

Antimicrobial Efficacy Assessment :

In vitro studies have shown that PDITC exhibits significant antimicrobial activity against common pathogens, indicating its potential use as an antimicrobial agent. Further research is needed to explore its safety and efficacy in clinical applications.

Propriétés

IUPAC Name |

10-isothiocyanatodecylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NS/c19-16-18-15-11-6-4-2-1-3-5-8-12-17-13-9-7-10-14-17/h7,9-10,13-14H,1-6,8,11-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYYJVWCELMDBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCN=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166266 | |

| Record name | 10-Phenyldecyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157469-21-1 | |

| Record name | 10-Phenyldecyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157469211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Phenyldecyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.